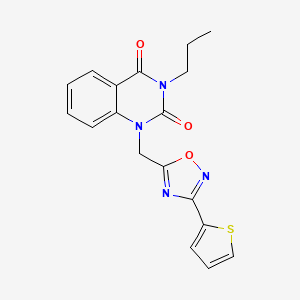

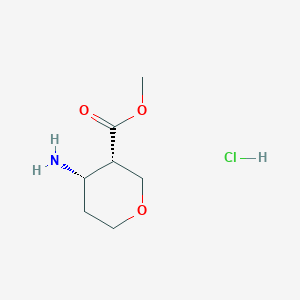

![molecular formula C20H24N4O3 B3010079 1-(3-甲氧基丙基)-2-(哌啶-1-羰基)吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-4(1H)-酮 CAS No. 900270-43-1](/img/structure/B3010079.png)

1-(3-甲氧基丙基)-2-(哌啶-1-羰基)吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions and the use of various starting materials and reagents. For instance, the synthesis of pyrido[3,2-d]pyrimidine derivatives was achieved by converting 2-ethoxycarbonyl-3-isothiocyanatopyridine with nucleophiles, either directly or through intermediates such as thiourethane . Similarly, a three-component synthesis approach was utilized to create a novel pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine, yielding a 40% product at room temperature . Another study reported the synthesis of a new class of 'pyracridones' by condensing 3-methoxycarbonyl-4-piperidones with 2-aminopyridines, which upon further reactions yielded octahydro derivatives . A simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine was proposed through the catalytic hydrogenation of pyrrolylpyridine, which is more suitable for large-scale production . Additionally, the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones was accomplished using methyl and phenylmethyl acetoacetic esters as reagents .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques. For example, the structure of the 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed by 1H NMR, MS, and X-ray single crystal diffraction . These techniques are crucial for verifying the correct formation of the target molecules and for determining their stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these heterocyclic compounds are diverse and include condensation, cyclization, and reduction processes. The formation of tricyclic systems from pyrido[3,2-d]pyrimidine derivatives and the reaction of pyrrole with isothiocyanatopyridine to yield cyclized products are examples of such reactions . The condensation reactions are particularly important for the formation of the pyridine core present in many of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of methoxy, piperidinyl, and other substituents can affect the solubility, melting point, and reactivity of the molecules. The polymethoxylated fused pyridine ring systems synthesized in one study were screened for their antitumor activity, demonstrating the potential biological applications of these compounds . The anti-cancer activities of 1,3-dialkylated-pyrimidin-2,4-diones were also investigated, revealing that specific structural features such as the presence of piperidine or pyrrolidine groups can enhance their biological efficacy .

科学研究应用

合成和生物学评价

已经合成了一系列广谱的多甲氧基稠合吡啶环系统,包括吡啶并[1,2-a]吡咯并[2,3-d]嘧啶,并评估了它们的抗肿瘤活性。这些化合物对各种肿瘤细胞系显示出有希望的结果,突出了它们在癌症治疗中的潜力。特别是,某些衍生物对乳腺癌和非小细胞肺癌细胞系表现出显着的疗效,表明它们在靶向癌症治疗中的潜在用途 (Rostom、Hassan 和 El-Subbagh,2009)。

合成方法学进展

对方法学进展的研究导致了相关化合物的合成新方法的开发。例如,已经提出了一种合成 3-(吡咯烷-1-基)哌啶(一种在药物化学中具有重要意义的化合物)的新方法。该方法解决了以前技术中的局限性,并提供了一种更有效的途径来生产大量产品,这可以提高这种化合物及其相关化合物在进一步药物研究中的可用性 (Smaliy 等人,2011)。

抗菌和镇痛剂

已经合成了源自相似核心结构的新型衍生物,并测试了它们的抗炎、镇痛和抗菌活性。其中一些化合物显示出显着的 COX-2 抑制活性、镇痛特性和抗炎作用,表明它们作为开发新治疗剂的先导化合物的潜力。此类研究强调了吡啶并[1,2-a]吡咯并[2,3-d]嘧啶及其相关结构在发现新药中的效用 (Abu-Hashem、Al-Hussain 和 Zaki,2020)。

抗病毒和细胞毒活性

还研究了含有吡啶并[1,2-a]吡咯并[2,3-d]嘧啶骨架的化合物的抗病毒和细胞毒活性。这项研究确定了对单纯疱疹病毒-1 (HSV-1) 和人类免疫缺陷病毒-1 (HIV-1) 具有活性的化合物,以及一系列抗肿瘤活性。这些发现突出了这些化合物在开发新的抗病毒和抗癌疗法中的潜力 (El-Subbagh、Abu-Zaid、Mahran、Badria 和 Al-Obaid,2000)。

属性

IUPAC Name |

6-(3-methoxypropyl)-5-(piperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-27-13-7-12-23-16(20(26)22-9-4-2-5-10-22)14-15-18(23)21-17-8-3-6-11-24(17)19(15)25/h3,6,8,11,14H,2,4-5,7,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDACQENYVWLZGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxypropyl)-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)

![ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3010004.png)

![3-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B3010011.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide](/img/structure/B3010016.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B3010018.png)